Cas no 2138362-37-3 (3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine)
3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1112281
- 3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine
- 2138362-37-3
- 3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine
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- Inchi: 1S/C10H18N4O/c1-8-10(11)7-14(12-8)6-9-5-13(2)3-4-15-9/h7,9H,3-6,11H2,1-2H3
- InChI Key: IDRNRCDCTXWHHC-UHFFFAOYSA-N
- SMILES: O1CCN(C)CC1CN1C=C(C(C)=N1)N
Computed Properties
- Exact Mass: 210.14806121g/mol
- Monoisotopic Mass: 210.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 56.3Ų
3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1112281-0.05g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1112281-0.1g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1112281-0.25g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1112281-0.5g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1112281-1.0g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-1112281-2.5g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1112281-5.0g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 5g |
$4102.0 | 2023-06-10 | ||
| Enamine | EN300-1112281-10.0g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 10g |
$6082.0 | 2023-06-10 | ||
| Enamine | EN300-1112281-1g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1112281-5g |
3-methyl-1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-4-amine |
2138362-37-3 | 95% | 5g |
$3273.0 | 2023-10-27 |
3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine
Exploring the Potential of 3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine (CAS No. 2138362-37-3) in Modern Pharmaceutical Research
The compound 3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine (CAS No. 2138362-37-3) has garnered significant attention in recent years due to its unique structural properties and potential applications in drug discovery. Researchers are particularly interested in its morpholine and pyrazole moieties, which are known to contribute to bioactivity in various therapeutic areas. This article delves into the molecular characteristics, synthetic pathways, and emerging trends surrounding this compound, aligning with current interests in small-molecule drug development and targeted therapies.
One of the most searched questions in the field is: "What are the applications of morpholine derivatives in medicine?" The presence of the 4-methylmorpholin-2-yl group in this compound makes it a subject of intense study for its potential role in kinase inhibition and central nervous system (CNS) drug design. Recent publications highlight how such structures may influence blood-brain barrier permeability—a critical factor in treating neurological disorders. The pyrazol-4-amine component further enhances its versatility, as this scaffold appears in numerous FDA-approved drugs for conditions ranging from inflammation to cancer.
From a synthetic chemistry perspective, the CAS No. 2138362-37-3 represents an excellent case study for structure-activity relationship (SAR) optimization. Pharmaceutical companies are actively investigating how modifications to the methyl group at the 3-position or the morpholinylmethyl side chain could improve selectivity and potency. These investigations align with industry efforts to develop next-generation heterocyclic compounds with improved pharmacokinetic profiles. Computational chemists are particularly interested in this molecule's hydrogen-bond acceptor/donor capacity, which could inform AI-driven drug discovery algorithms.
The growing demand for precision medicine has put compounds like 3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine in the spotlight. Its structural features make it a candidate for personalized therapeutic approaches, especially in oncology where molecularly targeted agents are revolutionizing treatment paradigms. Furthermore, its potential metabolic stability—a frequent search term among medicinal chemists—could address challenges in oral drug bioavailability, a persistent hurdle in small-molecule development.
Environmental considerations in pharmaceutical manufacturing have also brought attention to this compound's green chemistry synthesis potential. Researchers are exploring catalytic methods and atom-economical routes for its production, responding to the industry's push toward sustainable drug development. The morpholine ring system in particular offers opportunities for biocatalytic transformations, a trending topic in enzyme-mediated synthesis literature.
In analytical chemistry circles, discussions frequently center on characterization techniques for such complex heterocycles. Advanced methods like cryo-electron microscopy and NMR crystallography are being employed to understand the solid-state properties of CAS No. 2138362-37-3, crucial for polymorph control in formulation development. These technical aspects directly impact the compound's potential transition from research-grade material to clinical-stage candidate.
Looking ahead, the scientific community anticipates expanded research into the 3-methyl-1-(4-methylmorpholin-2-yl)methyl-1H-pyrazol-4-amine scaffold. With increasing interest in multi-target directed ligands for complex diseases, this compound's dual hydrogen bonding and lipophilic character position it as a valuable template. Its development trajectory mirrors broader trends in fragment-based drug discovery and privileged structure utilization—topics that consistently rank high in academic search queries.
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